molecular formula C22H17N3O2 B13356240 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile

2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile

Cat. No.: B13356240
M. Wt: 355.4 g/mol
InChI Key: PLCQFKBSQBOOOY-MUGJNUQGSA-N
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Description

2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile is a complex organic compound with a unique structure that includes two oxazoline rings fused to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile typically involves the reaction of bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane with sodium hydride in tetrahydrofuran at 0°C, followed by the addition of ethylene dibromide at temperatures ranging from 0 to 50°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxazoline rings or the indene backbone.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline rings or the indene backbone are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce derivatives with modified oxazoline rings.

Scientific Research Applications

2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile is unique due to its specific arrangement of oxazoline rings and indene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile

InChI

InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19-,20-/m0/s1

InChI Key

PLCQFKBSQBOOOY-MUGJNUQGSA-N

Isomeric SMILES

C1[C@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(C#N)C4=N[C@@H]5[C@@H](O4)CC6=CC=CC=C56

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56

Origin of Product

United States

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